2-Iodo-1-methoxy-4-vinylbenzene

CAS No.:

Cat. No.: VC13731867

Molecular Formula: C9H9IO

Molecular Weight: 260.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9IO |

|---|---|

| Molecular Weight | 260.07 g/mol |

| IUPAC Name | 4-ethenyl-2-iodo-1-methoxybenzene |

| Standard InChI | InChI=1S/C9H9IO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 |

| Standard InChI Key | BBEKRYYDYPCSFF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C=C)I |

| Canonical SMILES | COC1=C(C=C(C=C1)C=C)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

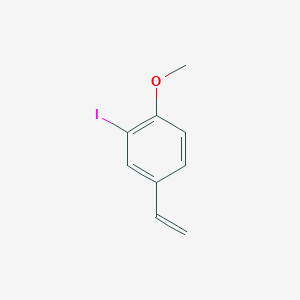

2-Iodo-1-methoxy-4-vinylbenzene (IUPAC name: 1-iodo-2-methoxy-4-vinylbenzene) consists of a benzene ring with three distinct substituents:

-

Iodo group (-I) at position 2,

-

Methoxy group (-OCH₃) at position 1,

-

Vinyl group (-CH=CH₂) at position 4.

The compound’s molecular formula is C₉H₉IO, with a molecular weight of 260.07 g/mol. The vinyl group introduces π-bond conjugation, altering electronic distribution and reactivity compared to saturated analogs like 2-iodo-1-methoxy-4-methylbenzene .

Spectral Data and Characterization

While experimental spectra for 2-iodo-1-methoxy-4-vinylbenzene are not directly reported, analogous compounds provide reference points:

-

¹H NMR: The vinyl group’s protons typically resonate as doublets between δ 5.0–6.5 ppm, while methoxy protons appear as singlets near δ 3.8 ppm .

-

¹³C NMR: The iodine-bearing carbon resonates downfield (~95–110 ppm), methoxy carbons at ~55 ppm, and vinyl carbons at ~115–140 ppm .

-

IR Spectroscopy: Stretching vibrations for C-I (500–600 cm⁻¹), C-O (1250 cm⁻¹), and C=C (1640 cm⁻¹) are expected .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 2-iodo-1-methoxy-4-vinylbenzene:

-

Iodination followed by Vinylation:

-

Vinylation of Pre-iodinated Intermediates:

Sandmeyer Iodination of 4-Vinylaniline Derivatives

Adapting methods from 2-bromo-1-iodo-4-methoxybenzene synthesis :

-

Diazotization: Treat 4-vinylaniline with HCl/NaNO₂ at 0–5°C to form diazonium salt.

-

Methylation: Use methyl iodide/K₂CO₃ to convert phenol to methoxy .

Yield: ~70–85% (estimated from analogous reactions) .

Palladium-Catalyzed Vinylation

Inspired by 1-(1-bromovinyl)-4-methoxybenzene synthesis :

-

Heck Reaction: Utilize 2-iodo-1-methoxybenzene and ethylene with Pd(OAc)₂.

Key Conditions:

Yield: ~65–80% (based on similar vinylations) .

Physical and Chemical Properties

Thermophysical Properties

Extrapolated from 2-iodo-1-methoxy-4-methylbenzene and vinyl-aromatic analogs :

Reactivity Profile

-

Electrophilic Substitution: Methoxy directs incoming electrophiles to positions 3 and 5; iodine deactivates the ring .

-

Oxidation: Vinyl group susceptible to ozonolysis or epoxidation.

-

Cross-Coupling: Iodo group participates in Suzuki, Stille, and Ullmann reactions .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

-

Anticancer Agents: Iodoarenes are precursors in kinase inhibitor synthesis .

-

Antiviral Compounds: Vinyl groups enable click chemistry for prodrug functionalization.

Materials Science

-

Liquid Crystals: Methoxy and vinyl groups enhance mesomorphic properties.

-

Polymer Monomers: Vinyl moiety facilitates radical polymerization.

Recent Advances and Research Directions

Photocatalytic Functionalization

Recent studies highlight visible-light-mediated C–H activation for modifying iodinated aromatics .

Green Synthesis Routes

Microwave-assisted iodination reduces reaction times from hours to minutes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume